molecular formula C16H13ClN4 B5608502 (1E)-1-phenylethanone (4-chloro-1-phthalazinyl)hydrazone

(1E)-1-phenylethanone (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B5608502
M. Wt: 296.75 g/mol
InChI Key: SDNMZBJJMVNHDA-WOJGMQOQSA-N
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Description

(1E)-1-phenylethanone (4-chloro-1-phthalazinyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-phenylethanone (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation reaction between 4-chloro-1-phthalazinylhydrazine and 1-phenylethanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-phenylethanone (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.

    Reduction: Reduction can lead to the formation of hydrazines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction could produce hydrazines.

Scientific Research Applications

(1E)-1-phenylethanone (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-1-phenylethanone (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-phenylethanone (4-bromo-1-phthalazinyl)hydrazone
  • (1E)-1-phenylethanone (4-methyl-1-phthalazinyl)hydrazone
  • (1E)-1-phenylethanone (4-nitro-1-phthalazinyl)hydrazone

Uniqueness

(1E)-1-phenylethanone (4-chloro-1-phthalazinyl)hydrazone is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as bromo, methyl, or nitro groups.

Properties

IUPAC Name

4-chloro-N-[(E)-1-phenylethylideneamino]phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4/c1-11(12-7-3-2-4-8-12)18-20-16-14-10-6-5-9-13(14)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNMZBJJMVNHDA-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NN=C(C2=CC=CC=C21)Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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